molecular formula C22H20ClN5O2S B2870849 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1251693-59-0

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2870849
CAS No.: 1251693-59-0
M. Wt: 453.95
InChI Key: SMDSAHGNDQCILV-UHFFFAOYSA-N
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Description

The compound 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4-dimethylphenyl)acetamide is a heterocyclic molecule featuring:

  • A 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 3-oxo group.
  • A [(4-chlorophenyl)methyl]sulfanyl moiety at position 8 of the triazolo-pyrazine ring.
  • An N-(2,4-dimethylphenyl)acetamide side chain at position 2.

Properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-14-3-8-18(15(2)11-14)25-19(29)12-28-22(30)27-10-9-24-21(20(27)26-28)31-13-16-4-6-17(23)7-5-16/h3-11H,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDSAHGNDQCILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazolo-pyrazine core can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolo-pyrazine core is known to interact with various enzymes and receptors, potentially modulating their activity. For example, derivatives of this compound have been shown to act as P2X7 receptor antagonists, which are involved in inflammatory responses .

Comparison with Similar Compounds

Structural Analogues with Modified Acetamide Substituents

The acetamide side chain plays a critical role in modulating solubility and target binding. Key analogues include:

Compound Name Acetamide Substituent Molecular Formula Molecular Weight ChemSpider ID Reference
Target Compound N-(2,4-dimethylphenyl) C24H22ClN5O2S 496.0 Not provided
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide N-(4-methoxybenzyl) C22H20ClN5O3S 469.94 26028822
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide N-(2,5-dimethylphenyl) C23H21ClN5O2S 466.96 Not provided

Key Observations :

  • The N-(2,4-dimethylphenyl) group in the target compound introduces steric bulk compared to the N-(4-methoxybenzyl) analogue , which may reduce solubility due to the absence of a polar methoxy group.

Analogues with Varied Heterocyclic Cores

The triazolo-pyrazine core distinguishes the target compound from other heterocyclic systems:

Compound Name Core Structure Key Modifications Biological Relevance (If Reported) Reference
Target Compound 1,2,4-Triazolo[4,3-a]pyrazine 3-Oxo, 8-[(4-chlorobenzyl)sulfanyl] Not explicitly stated
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone Quinazolinone core, 4-oxo group Potential kinase inhibition
2-{\left[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl\right]sulfanyl}-N-(pyrazin-2-yl)acetamide 1,3,4-Oxadiazole Diphenylmethyl substitution Antioxidant activity (implied)

Key Observations :

  • The triazolo-pyrazine core in the target compound offers a planar structure conducive to π-π stacking, unlike the non-planar oxadiazole derivatives .

Substituent Effects on the Sulfanyl Group

The [(4-chlorophenyl)methyl]sulfanyl group in the target compound is a conserved feature in some analogues:

Compound Name Sulfanyl Group Modification Impact on Properties Reference
Target Compound 4-Chlorobenzyl Enhanced lipophilicity (Cl substitution)
2-({5-[4-(Methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(Methylsulfanyl)benzyl Increased electron density (S-CH3 group)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 4-Chlorophenyl, 4-methylphenyl Steric hindrance from dual aryl groups

Key Observations :

  • The 4-chlorobenzyl group in the target compound contributes to higher logP values compared to methylsulfanyl -substituted analogues (e.g., ), favoring membrane permeability but possibly reducing aqueous solubility .
  • Dual aryl substitutions (e.g., 4-chlorophenyl and 4-methylphenyl in ) introduce steric effects that may limit conformational flexibility .

Biological Activity

The compound 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4-dimethylphenyl)acetamide belongs to the class of triazolopyrazines and has garnered attention for its potential biological activities. Its complex structure includes a triazolo[4,3-a]pyrazine core, a chlorophenyl group, and an acetamide moiety linked to a dimethylphenyl group. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that compounds within the triazolopyrazine class exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of triazolo[4,3-a]pyrazines possess moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives have been reported with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
Compound 13216
Compound 26432

These findings suggest that the compound may serve as a promising candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of triazolopyrazine derivatives has also been investigated. Studies indicate that these compounds may exert cytotoxic effects on various cancer cell lines:

  • A recent study highlighted that certain derivatives displayed potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the modulation of key signaling pathways .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects:

  • In vivo studies have shown that triazolopyrazine derivatives can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways that lead to cellular responses such as apoptosis or immune modulation.
  • Membrane Disruption : The compound could disrupt cellular membranes in pathogens or cancer cells, leading to cell death.

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